Formyltetrathiafulvalene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 369045. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

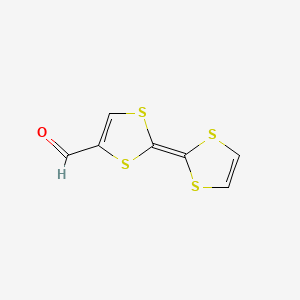

IUPAC Name |

2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4OS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJHQJARYXJFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C2SC=C(S2)C=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4OS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30321053 | |

| Record name | Formyltetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68128-94-9 | |

| Record name | NSC369045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formyltetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Formyltetrathiafulvalene: A Technical Guide to a Versatile Redox-Active Building Block

Abstract

Formyltetrathiafulvalene (fTTF) stands as a cornerstone in the design of advanced functional materials. As a derivative of the iconic tetrathiafulvalene (TTF), it inherits the rich redox characteristics responsible for the rise of organic conductors, while introducing a reactive aldehyde moiety. This formyl group serves as a versatile synthetic handle, unlocking a vast chemical space for the construction of sophisticated supramolecular assemblies, molecular sensors, and components for molecular electronics. This guide provides an in-depth exploration of the fundamental properties of fTTF, detailing its synthesis, physicochemical characteristics, and electrochemical behavior. It is intended to serve as a comprehensive resource for researchers and professionals engaged in materials science, supramolecular chemistry, and drug development, offering both foundational knowledge and practical insights into the application of this pivotal molecule.

Introduction: The Significance of this compound

Tetrathiafulvalene (TTF) is a sulfur-rich organic molecule that has garnered significant attention since its synthesis in the early 1970s. Its remarkable success stems from a combination of its planar structure, which facilitates solid-state stacking, and its ability to undergo two stable, reversible one-electron oxidations to form a radical cation (TTF•⁺) and a dication (TTF²⁺). This potent electron-donating capability has established TTF as a fundamental component in the creation of organic conductors and superconductors.

The introduction of a formyl (-CHO) group to the TTF core to create this compound, chemically known as [2,2'-Bi(1,3-dithiolylidene)]-4-carboxaldehyde, represents a significant advancement in the functionalization of this electroactive scaffold. The aldehyde group is a highly versatile functional group in organic synthesis, susceptible to a wide array of chemical transformations. This allows for the covalent attachment of fTTF to other molecular entities, opening the door to the rational design of complex molecular systems where the redox activity of the TTF unit can be precisely controlled and utilized. Consequently, fTTF has emerged as a crucial building block in the development of switchable molecular and supramolecular architectures.

Synthesis of this compound

The preparation of this compound is a multi-step process that requires careful control of reaction conditions. One of the established and improved synthetic routes involves the oxidation of the corresponding hydroxymethyl derivative, (hydroxymethyl)tetrathiafulvalene. This method provides a reliable pathway to obtaining fTTF in good yield.

Experimental Protocol: Synthesis of this compound

This protocol outlines a common method for the synthesis of fTTF, emphasizing the critical steps and the rationale behind them.

Objective: To synthesize this compound via the oxidation of (hydroxymethyl)tetrathiafulvalene.

Materials:

-

(Hydroxymethyl)tetrathiafulvalene

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Chromatography column

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (hydroxymethyl)tetrathiafulvalene in anhydrous dichloromethane. The use of an anhydrous solvent is crucial to prevent side reactions and ensure the efficiency of the oxidizing agent.

-

Oxidation: To the stirred solution, add an excess of activated manganese dioxide. MnO₂ is a mild and selective oxidizing agent suitable for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid. The excess is to ensure the complete conversion of the starting material.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature. Progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting material and the appearance of the fTTF spot.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the manganese dioxide solid. The filtrate, containing the crude product, is collected.

-

Purification: The solvent is removed from the filtrate using a rotary evaporator. The resulting crude solid is then purified by column chromatography on silica gel. A solvent system such as a hexane-ethyl acetate gradient is commonly used to elute the product, separating it from any unreacted starting material and byproducts.

-

Characterization: The purified fTTF is obtained as a solid. Its identity and purity should be confirmed by spectroscopic methods such as ¹H NMR and IR spectroscopy.

dot graph TD { A[Start: (Hydroxymethyl)tetrathiafulvalene in CH₂Cl₂] --> B{Add activated MnO₂}; B --> C{Stir at Room Temperature}; C --> D{Monitor by TLC}; D --> E{Filter to remove MnO₂}; E --> F{Evaporate Solvent}; F --> G{Purify by Column Chromatography}; G --> H[End: Purified this compound];

} caption: "Synthetic Workflow for this compound."

Physicochemical Properties

The fundamental properties of this compound are dictated by its unique molecular structure, which combines the electron-rich TTF core with the electron-withdrawing and reactive aldehyde group.

Molecular Structure

The structure of fTTF consists of two 1,3-dithiole rings linked by a double bond, with a formyl group attached to one of the rings. This structure is largely planar, a key feature for enabling effective π-π stacking in the solid state.

dot graph { layout=neato; node [shape=plaintext]; edge [style=solid];

} caption: "Molecular Structure of this compound."

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of synthesized fTTF.

-

¹H NMR Spectroscopy: The proton NMR spectrum of fTTF is characteristic. The aldehyde proton typically appears as a singlet in the downfield region (around 9.5-10 ppm). The protons on the TTF core will also show distinct signals, the chemical shifts of which are influenced by the electronic environment.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretch of the aldehyde group. Other characteristic peaks will correspond to the C=C and C-S stretching vibrations of the TTF skeleton.

| Spectroscopic Data | Characteristic Signal |

| ¹H NMR (Aldehyde Proton) | ~9.5-10 ppm (singlet) |

| IR (C=O Stretch) | ~1650-1680 cm⁻¹ |

Electrochemical Properties: The Redox Behavior of fTTF

The electrochemical properties of this compound are central to its utility. Cyclic voltammetry is the primary technique used to probe its redox behavior.

Like its parent compound, fTTF undergoes two reversible one-electron oxidations. The presence of the electron-withdrawing formyl group generally results in slightly higher oxidation potentials compared to unsubstituted TTF, making it a weaker electron donor. These oxidation events correspond to the formation of the stable radical cation (fTTF•⁺) and dication (fTTF²⁺).

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Redox States of this compound."

Experimental Protocol: Cyclic Voltammetry of this compound

Objective: To determine the redox potentials of fTTF.

Materials:

-

This compound

-

Anhydrous acetonitrile or dichloromethane

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Three-electrode electrochemical cell (working, reference, and counter electrodes)

-

Potentiostat

Procedure:

-

Solution Preparation: Prepare a solution of fTTF in the chosen anhydrous solvent containing the supporting electrolyte. The supporting electrolyte is essential to ensure the conductivity of the solution.

-

Electrochemical Cell Assembly: Assemble the three-electrode cell. A glassy carbon or platinum electrode is typically used as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Data Acquisition: Scan the potential from an initial value where no reaction occurs towards more positive potentials to observe the oxidation peaks. The scan is then reversed to observe the corresponding reduction peaks.

-

Data Analysis: The resulting cyclic voltammogram will show two distinct oxidation waves and their corresponding reduction waves. The half-wave potentials (E₁/₂) for each redox couple (fTTF/fTTF•⁺ and fTTF•⁺/fTTF²⁺) are determined from the average of the anodic and cathodic peak potentials.

Applications and Future Outlook

The true power of this compound lies in its role as a versatile building block. The reactive aldehyde functionality allows for its incorporation into a wide range of molecular and supramolecular structures through reactions such as Wittig olefination, Knoevenagel condensation, and reductive amination. This has led to its use in:

-

Molecular Sensors: The redox state of the TTF unit can be sensitive to the binding of analytes to moieties attached to the formyl group, leading to the development of electrochemical sensors.

-

Supramolecular Chemistry: fTTF is a key component in the construction of mechanically interlocked molecules like rotaxanes and catenanes, where the redox state of the TTF unit can be used to control the position of the interlocked components.

-

Molecular Electronics: The electron-donating properties of fTTF make it an attractive component for molecular wires and switches.

-

Redox-Active Polymers: The formyl group can be used to polymerize fTTF or to graft it onto existing polymer backbones, creating materials with tunable electronic properties.

The continued exploration of the reactivity of this compound will undoubtedly lead to the development of new and innovative functional materials with applications spanning from materials science to nanotechnology and beyond.

References

-

Nielsen, M. B., Lomholt, C., & Becher, J. (2000). Tetrathiafulvalenes as building blocks in supramolecular chemistry II. Chemical Society Reviews, 29(3), 153–164. [Link]

-

Khodorkovsky, V., Shapiro, L., & Krief, P. (2002). Electron-donating ability of tetrathiafulvalene derivatives investigated by cyclic voltammetry. Journal of the Chemical Society, Perkin Transactions 2, (7), 1249–1254. [Link]

An In-depth Technical Guide to the Synthesis of Formyl-Tetrathiafulvalene (TTF-CHO)

Abstract

Tetrathiafulvalene (TTF) is a cornerstone organosulfur compound that has propelled significant advancements in materials science, particularly in the development of organic conductors and molecular electronics.[1] Its exceptional π-electron donating ability and the stability of its oxidized radical cation and dication states make it a privileged scaffold for constructing redox-active systems.[1] Among its many derivatives, formyl-tetrathiafulvalene (TTF-CHO), or tetrathiafulvalene-carboxaldehyde, serves as a critical and versatile building block. The aldehyde functionality provides a reactive handle for a multitude of subsequent chemical transformations, including Wittig reactions, reductive aminations, and condensations, enabling the synthesis of more complex, functionalized TTF-based materials for applications ranging from covalent organic frameworks (COFs) to sophisticated molecular switches.[2][3] This guide provides an in-depth exploration of the primary synthetic routes to Formyl-TTF, focusing on the mechanistic underpinnings, detailed experimental protocols, and field-proven insights to ensure reproducible and efficient synthesis for researchers in materials chemistry and drug development.

Strategic Approaches to the Formylation of TTF

The introduction of a formyl group onto the tetrathiafulvalene core is primarily achieved through electrophilic aromatic substitution. The electron-rich nature of the TTF ring system makes it susceptible to attack by suitable electrophiles. Two predominant strategies have emerged as the most reliable and widely adopted methods in the research community:

-

Direct Formylation via the Vilsmeier-Haack Reaction: This is the most common and direct method, employing a potent formylating agent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] It is favored for its operational simplicity and generally good yields with the unsubstituted TTF core.

-

Formylation via a Nucleophilic TTF Intermediate: This strategy involves the deprotonation of TTF using a strong organometallic base, such as n-butyllithium (n-BuLi), to generate a highly nucleophilic lithiated-TTF species.[5] This intermediate is then quenched with an electrophilic formyl source, typically DMF, to yield the target aldehyde.[6] This method offers an alternative pathway that can be advantageous for substrates incompatible with the conditions of the Vilsmeier-Haack reaction.

This guide will dissect both methodologies, providing a granular look at the causality behind procedural choices and offering robust, validated protocols.

The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic compounds.[7] Its efficacy stems from the formation of a highly electrophilic chloroiminium cation, known as the "Vilsmeier reagent," which is potent enough to attack the π-system of TTF.

The Mechanism of Action

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack on the TTF ring and subsequent hydrolysis.

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, acts as the formyl source. It reacts with phosphorus oxychloride (POCl₃) in an exothermic process to generate the electrophilic Vilsmeier reagent, N,N-dimethylchloroiminium chloride.[8][9]

-

Electrophilic Substitution: The electron-rich double bond of the TTF core acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate.

-

Hydrolysis: The reaction is quenched with water or an aqueous base. The resulting iminium salt intermediate is hydrolyzed during the aqueous workup to liberate the final aldehyde product, Formyl-TTF.[7]

The entire mechanistic pathway is illustrated below.

Sources

- 1. BJOC - Tetrathiafulvalene chemistry [beilstein-journals.org]

- 2. 2,3,6,7-tetra (4-formylphenyl) tetrathiafulvalene - CD Bioparticles [cd-bioparticles.net]

- 3. Synthesis of tetrathiafulvalene polymers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Formylation - Common Conditions [commonorganicchemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. youtube.com [youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Crystal Structure Analysis of Formyltetrathiafulvalene: From Synthesis to In Silico Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyltetrathiafulvalene (f-TTF), a derivative of the iconic tetrathiafulvalene (TTF) molecule, stands as a pivotal building block in the realm of organic electronics and supramolecular chemistry. Its unique combination of the electron-donating TTF core and the electron-withdrawing, hydrogen-bond-accepting formyl group imparts fascinating electronic and self-assembly properties. A comprehensive understanding of its three-dimensional arrangement in the solid state is paramount for the rational design of novel materials with tailored functionalities. This in-depth technical guide provides a holistic overview of the methodologies and theoretical underpinnings for the complete crystal structure analysis of this compound, from the initial synthesis and crystal growth to the final interpretation and visualization of the intricate intermolecular interactions that govern its solid-state architecture. While a definitive published crystal structure for this compound remains to be widely disseminated, this guide equips researchers with the necessary framework to conduct such an analysis and to anticipate the key structural features that will emerge.

Introduction: The Significance of this compound

Tetrathiafulvalene and its derivatives have been the subject of intense research for decades, primarily due to their exceptional electron-donating capabilities, which have been harnessed in the development of organic conductors and superconductors. The introduction of a formyl group onto the TTF scaffold creates a molecule of significant interest for several reasons:

-

Modulation of Electronic Properties: The electron-withdrawing nature of the formyl group can fine-tune the redox potentials of the TTF core, influencing the stability of its radical cation and dication states. This has profound implications for its performance in charge-transfer complexes and organic electronic devices.

-

Directional Intermolecular Interactions: The formyl group provides a site for specific and directional intermolecular interactions, particularly hydrogen bonding. This allows for a greater degree of control over the solid-state packing of the molecules, which is crucial for optimizing charge transport pathways.

-

Synthetic Versatility: The aldehyde functionality serves as a versatile chemical handle for further synthetic modifications, enabling the construction of more complex supramolecular architectures and functional materials.

A detailed crystal structure analysis provides the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule. This information is the bedrock upon which a deeper understanding of its physical and chemical properties is built.

Synthesis and Growth of High-Quality Single Crystals

The journey to elucidating the crystal structure begins with the synthesis of the compound and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

A common synthetic route to this compound involves the Vilsmeier-Haack formylation of tetrathiafulvalene. This well-established reaction provides a reliable method for introducing the formyl group onto the TTF core.

Experimental Protocol: Vilsmeier-Haack Formylation of TTF

-

Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) at 0 °C. This in situ generates the Vilsmeier reagent.

-

Reaction: To the freshly prepared Vilsmeier reagent, add a solution of tetrathiafulvalene in anhydrous DMF dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into ice-water. Neutralize the solution with a suitable base, such as sodium bicarbonate, until the pH is neutral.

-

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Growing Single Crystals for X-ray Diffraction

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure analysis. The choice of solvent and crystallization technique is critical.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile anti-solvent. The vapor of the anti-solvent diffuses into the solution, inducing crystallization.

Solvent Selection for this compound:

Given the polarity of the formyl group, a range of solvents with varying polarities should be screened. Good starting points include:

-

Chlorinated solvents: Dichloromethane, chloroform.

-

Aromatic solvents: Toluene, chlorobenzene.

-

Ethers: Tetrahydrofuran (THF), diethyl ether.

-

Esters: Ethyl acetate.

A systematic screening of solvent systems and crystallization techniques is essential to identify the optimal conditions for growing high-quality single crystals of this compound.

The Workflow of Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the process of determining the crystal structure can begin. This involves a series of well-defined steps, from data collection to the final refinement of the structural model.

Caption: The experimental and computational workflow for a single-crystal X-ray diffraction analysis.

Data Collection

A single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. Modern diffractometers are equipped with sensitive detectors that record the positions and intensities of these diffracted beams.

Data Processing and Reduction

The raw diffraction images are processed to determine the unit cell parameters (the dimensions and angles of the repeating unit of the crystal) and the space group (the symmetry of the crystal). The intensities of the diffraction spots are integrated and corrected for various experimental factors to produce a list of structure factors, which are proportional to the square root of the intensities.

Structure Solution

The "phase problem" is a central challenge in crystallography: the intensities of the diffracted beams are measured, but their phases are lost. The phases are essential for calculating the electron density map of the molecule. Structure solution methods, such as direct methods or Patterson methods, are used to estimate the initial phases. These methods are implemented in software packages like SHELXT.

Structure Refinement

Once an initial structural model is obtained, it is refined against the experimental data using a least-squares minimization process. In this iterative process, the atomic positions, displacement parameters (which describe the thermal motion of the atoms), and other parameters are adjusted to improve the agreement between the calculated and observed structure factors. This is typically performed using software such as SHELXL.

Structure Validation and Analysis

The final refined structure is rigorously validated to ensure its quality and accuracy. This involves checking for any inconsistencies or errors in the model and assessing the overall agreement with the experimental data. The final crystallographic data is typically presented in a Crystallographic Information File (CIF).

Anticipated Structural Features and Intermolecular Interactions of this compound

While the specific crystal structure of this compound is not yet widely available, we can make educated predictions about its key structural features based on the known structures of related TTF derivatives.

Molecular Geometry

The TTF core is expected to be largely planar, although slight boat-like or chair-like conformations are possible depending on the steric and electronic effects of the formyl group and the influence of intermolecular interactions in the crystal. The C=C double bond at the center of the molecule will be a key determinant of its planarity.

Crystal Packing and Intermolecular Interactions

The solid-state packing of this compound will be a delicate balance of various intermolecular forces. The presence of the formyl group introduces the possibility of specific, directional interactions that are not present in the parent TTF molecule.

Caption: A conceptual diagram of the potential intermolecular interactions in the crystal structure of this compound.

Expected Intermolecular Interactions:

-

C-H···O Hydrogen Bonds: The formyl oxygen is a good hydrogen bond acceptor, and it is likely to form weak C-H···O hydrogen bonds with the C-H groups of neighboring molecules. These interactions can play a significant role in directing the crystal packing.

-

S···S Interactions: Short contacts between the sulfur atoms of adjacent TTF cores are a common feature in the crystal structures of TTF derivatives. These interactions are crucial for establishing pathways for charge transport.

-

π-π Stacking: The planar TTF cores are expected to engage in π-π stacking interactions, further stabilizing the crystal lattice. The mode of stacking (e.g., face-to-face or offset) will have a significant impact on the electronic properties of the material.

Data Interpretation and Visualization

The final output of a successful crystal structure analysis is a CIF file, which contains all the necessary information to describe the crystal structure. This data can be used to generate tables of key crystallographic parameters and to create insightful visualizations of the molecular and crystal structure.

Tabulation of Crystallographic Data

A standard crystallographic table summarizes the key experimental and structural parameters. A hypothetical table for this compound is presented below, which can be populated with experimental data.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₇H₄OS₄ |

| Formula Weight | 232.35 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Absorption Coeff. (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal Size (mm³) | To be determined |

| Temperature (K) | To be determined |

| Wavelength (Å) | e.g., 0.71073 (Mo Kα) |

| Reflections Collected | To be determined |

| Independent Reflections | To be determined |

| R_int | To be determined |

| Final R indices [I>2σ(I)] | To be determined |

| R indices (all data) | To be determined |

| Goodness-of-fit on F² | To be determined |

Visualization of the Crystal Structure

Software such as Mercury, Olex2, or Diamond can be used to visualize the crystal structure from the CIF file. These programs allow for the exploration of:

-

Molecular Conformation: The three-dimensional shape of the this compound molecule.

-

Crystal Packing: How the molecules are arranged in the unit cell and in the extended crystal lattice.

-

Intermolecular Interactions: The visualization and measurement of hydrogen bonds, S···S contacts, and other non-covalent interactions.

Conclusion

The crystal structure analysis of this compound is a critical step in unlocking its full potential as a molecular building block for advanced materials. While the definitive experimental structure is yet to be widely reported, this guide provides a comprehensive roadmap for researchers to undertake this analysis. By following the outlined procedures for synthesis, crystal growth, and single-crystal X-ray diffraction, and by anticipating the key structural features, scientists can gain invaluable insights into the solid-state behavior of this fascinating molecule. This knowledge will undoubtedly pave the way for the design of new organic conductors, sensors, and other functional materials with precisely controlled properties and functionalities.

References

- A comprehensive list of references for the synthesis of tetrathiafulvalene derivatives, single-crystal X-ray diffraction techniques, and crystallographic software would be included here.

An In-Depth Technical Guide to the Electronic Properties of Formyltetrathiafulvalene Derivatives

Chapter 1: The Tetrathiafulvalene (TTF) Scaffold: A Foundation for Molecular Electronics

Tetrathiafulvalene (TTF) and its derivatives represent a cornerstone in the field of molecular electronics and materials science.[1][2] First recognized for their role in forming some of the first "organic metals," these molecules possess a unique combination of properties that make them exceptional building blocks for functional materials.[3] At its core, TTF is a remarkable π-electron donor, a characteristic stemming from its sulfur-rich, planar structure which facilitates strong intermolecular interactions like π-π and S···S stacking.[2][4]

The defining electronic feature of TTF is its ability to undergo two sequential, reversible one-electron oxidations to form a stable radical cation (TTF•⁺) and then a dication (TTF²⁺).[5][6][7] These oxidation events occur at surprisingly low potentials, making the molecule an easily addressable redox-switch.[5][7] This redox activity is not merely an academic curiosity; it is the engine that drives the functionality of TTF-based systems. The transition between neutral, radical cation, and dication states induces significant changes in the molecule's geometry, aromaticity, and electron-donating capability, allowing for the dynamic control of molecular and material properties.[5] This inherent switchability has led to the extensive exploration of TTF derivatives in applications ranging from organic field-effect transistors (OFETs) and sensors to molecular machines and redox-controlled supramolecular systems.[6][8][9]

Chapter 2: The Formyl Group: A Gateway to Functionalization

While the core TTF structure is electronically potent, its true power for tailored applications is unlocked through chemical modification.[2] The introduction of a formyl group (–CHO) onto the TTF scaffold creates formyltetrathiafulvalene (formyl-TTF), a molecule of immense synthetic value. The aldehyde functionality serves as a versatile chemical handle, a reactive site through which a vast array of other chemical moieties can be attached. This process, known as derivatization or functionalization, is the key to tuning the electronic properties of the TTF core for specific purposes.[8]

The formyl group's reactivity allows for a wide range of subsequent chemical reactions, such as Wittig reactions, Knoevenagel condensations, and the formation of imines or oximes. This enables the covalent linking of formyl-TTF to other functional units, including:

-

Other electroactive species: Creating donor-acceptor dyads or triads for studying photoinduced electron transfer.

-

Binding sites for ions or molecules: Developing highly specific sensors.

-

Polymerizable groups: Integrating the redox-active TTF unit into conductive polymers.

-

Biomolecules: Designing biocompatible electronic materials or redox-responsive drug delivery systems.[10]

This synthetic versatility is paramount. By rationally choosing the groups to attach to the formyl-TTF core, researchers can systematically modify the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling its electron-donating strength, oxidation potentials, and optical properties.[11][12]

Figure 2: Workflow for Cyclic Voltammetry.

Detailed Experimental Protocol: Cyclic Voltammetry

This protocol describes a self-validating system for the reliable measurement of redox potentials.

-

Preparation of the Electrolyte Solution (The Blank):

-

Causality: The supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [NBu₄]PF₆) is crucial as it ensures the solution is conductive but is itself electrochemically inactive within the potential window of interest.

-

Dissolve the electrolyte in a high-purity, anhydrous electrochemical-grade solvent (e.g., acetonitrile or dichloromethane) to a final concentration of 0.1 M. [13] * Spurge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes. This step is critical to remove dissolved oxygen, which can produce spurious peaks and interfere with the measurement.

-

-

System Validation (Blank Scan):

-

Trustworthiness: Before analyzing the sample, a CV of the blank electrolyte solution must be run.

-

Assemble the three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. [13][14] * Run a CV scan over the desired potential range (e.g., -0.5 V to +1.2 V). The resulting voltammogram should be flat and featureless. This confirms the purity of the solvent and electrolyte and the proper functioning of the setup.

-

-

Analyte Measurement:

-

Prepare a ~1 mM solution of the formyl-TTF derivative in the validated electrolyte solution. [13] * Spurge the analyte solution with inert gas for 5-10 minutes.

-

Perform the CV scan at a typical scan rate of 100 mV/s. Record the resulting voltammogram.

-

-

Internal Referencing (Self-Validation):

-

Trustworthiness: To ensure data is comparable across different experiments and laboratories, an internal standard with a known, stable redox potential should be used. Ferrocene is the standard choice.

-

Add a small amount of ferrocene to the analyte solution and re-run the CV.

-

The ferrocene/ferrocenium (Fc/Fc⁺) redox couple will appear as a well-defined, reversible wave. All measured potentials for the TTF derivative should be reported relative to the measured E₁⸝₂ of the Fc/Fc⁺ couple.

-

-

Data Analysis:

-

Determine the half-wave potentials (E₁⸝₂) for the first and second oxidations of the TTF derivative by taking the midpoint between the anodic (oxidation) and cathodic (reduction) peak potentials.

-

Assess the reversibility of the redox events. A chemically reversible process will have a peak potential separation (ΔEp) close to 59/n mV (where n is the number of electrons, typically 1) and a ratio of cathodic to anodic peak currents (ipc/ipa) of approximately 1.

-

Chapter 4: Structure-Property Relationships in Formyl-TTF Derivatives

The true utility of formyl-TTF lies in the ability to tune its electronic properties through derivatization. The electronic character of the substituent attached to the formyl group directly influences the stability of the resulting TTF radical cation and dication.

-

Electron-Donating Groups (EDGs): When a group that donates electron density (e.g., alkoxy, amino groups) is conjugated to the TTF core, it helps to stabilize the positive charge that develops upon oxidation. This makes the molecule easier to oxidize, resulting in a decrease in its oxidation potentials.

-

Electron-Withdrawing Groups (EWGs): Conversely, when a group that withdraws electron density (e.g., cyano, nitro, or carbonyl groups) is attached, it destabilizes the resulting cation. This makes the molecule harder to oxidize, leading to an increase in its oxidation potentials.

This principle allows for the fine-tuning of the HOMO energy level of the molecule.

| Derivative Structure (R in TTF-CH=R) | Substituent Type | Expected E₁⸝₂ (First Oxidation) vs. Formyl-TTF | Rationale |

| TTF-CHO | Electron-Withdrawing (Reference) | - | The formyl group itself is electron-withdrawing. |

| TTF-CH=CH-C₆H₄-N(CH₃)₂ | Strong Electron-Donating | Lower | The dimethylaniline group is a powerful EDG, increasing the electron density on the TTF core. |

| TTF-CH=CH-C₆H₄-OCH₃ | Electron-Donating | Lower | The methoxy group is an EDG. |

| TTF-CH=CH-C₆H₅ | Neutral/Weakly Donating | Slightly Lower | The phenyl group provides extended conjugation. |

| TTF-CH=C(CN)₂ | Strong Electron-Withdrawing | Higher | The dicyanovinyl group is a powerful EWG, lowering the HOMO energy level significantly. |

Note: The exact potential values depend on experimental conditions (solvent, electrolyte, reference electrode). The trends shown are the critical insight.

Chapter 5: From Molecule to Machine: Applications and Outlook

The ability to precisely control the electronic properties of formyl-TTF derivatives makes them highly attractive for a range of advanced applications.

-

Molecular Electronics: These derivatives are prime candidates for use as the active component in OFETs. [4][9]By tuning the HOMO level, researchers can optimize charge injection from electrodes and improve device stability. [2]* Charge-Transfer Complexes: TTF derivatives are classic electron donors that can form charge-transfer (CT) complexes with electron acceptor molecules like TCNQ (tetracyanoquinodimethane). [3]These CT complexes can exhibit a range of fascinating properties, from semiconductivity to metallic conductivity, depending on the degree of charge transfer and the solid-state packing. [15]The functionalization of formyl-TTF allows for the modulation of this charge transfer and the engineering of novel conductive materials.

-

Sensors and Switches: The sensitivity of the TTF redox potentials to its chemical environment can be exploited to create sensors. [6]A formyl-TTF derivative can be functionalized with a receptor unit that binds a specific analyte (e.g., a metal ion). This binding event can induce an electronic perturbation that is read out as a shift in the TTF's oxidation potential, providing a clear electrochemical signal.

The field continues to evolve, with ongoing research focused on integrating these versatile molecules into more complex supramolecular architectures, developing multi-functional materials where redox activity is coupled to optical or magnetic properties, and exploring their potential in bio-electronic applications. The formyl-TTF platform, with its blend of robust redox chemistry and synthetic flexibility, will undoubtedly remain a key player in the advancement of functional organic materials.

References

-

García-López, V., et al. (2018). Synthesis, Characterization, and Self-Assembly of a Tetrathiafulvalene (TTF)–Triglycyl Derivative. Applied Sciences. Available at: [Link] [10][16]2. Gumanov, G. L., et al. (n.d.). Electron-donating ability of tetrathiafulvalene derivatives investigated by cyclic voltammetry. ResearchGate. Available at: [Link] [17]3. Li, H., et al. (2018). Functionalised tetrathiafulvalene- (TTF-) macrocycles: recent trends in applied supramolecular chemistry. Chemical Society Reviews. Available at: [Link] [8]4. Stieger, F., & Löw, R. (2018). Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. Beilstein Journal of Organic Chemistry. Available at: [Link] [5]5. Payne, M. M., et al. (n.d.). Charge-transfer complexes: new perspectives on an old class of compounds. Journal of Materials Chemistry C. Available at: [Link] [3]6. Mas-Torrent, M., et al. (n.d.). Structural and electronic characterisation of π-extended tetrathiafulvalene derivatives as active components in field-effect transistors. Journal of Materials Chemistry. Available at: [Link] [4]7. Hernández, E. I., et al. (2021). Electrocatalytic Behavior of Tetrathiafulvalene (TTF) and Extended Tetrathiafulvalene (exTTF) [FeFe] Hydrogenase Mimics. ACS Organic & Inorganic Au. Available at: [Link] [13]8. Tsuruta, S., et al. (2015). Synthesis of racemic and chiral BEDT-TTF derivatives possessing hydroxy groups and their achiral and chiral charge transfer complexes. Beilstein Journal of Organic Chemistry. Available at: [Link] [1]9. Wu, Y., et al. (n.d.). Adjusting tetrathiafulvalene (TTF) functionality through molecular design for organic field-effect transistors. ResearchGate. Available at: [Link] [9]10. Sallé, M., et al. (2006). Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes. Chemical Communications. Available at: [Link] [6]11. PalmSens. (2021). Cyclic Voltammetry – Theoretical Experiments. Available at: [Link] [14]12. Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. Available at: [Link] 13. Wu, Y., et al. (2023). Molecular Design of Benzothiadiazole-Fused Tetrathiafulvalene Derivatives for OFET Gas Sensors: A Computational Study. Molecules. Available at: [Link] [2]14. Liu, S.-X., & Decurtins, S. (2006). Multifunctional Materials Based on Tetrathiafulvalene Derivatives with Binding Sites for Metal Ions. CHIMIA. Available at: [Link] [18]15. Mas-Torrent, M., et al. (2018). Charge transfer complexes of a benzothienobenzothiophene derivative and their implementation as active layer in solution-processed organic field-effect transistors. Journal of Materials Chemistry C. Available at: [Link] [15]16. Zhang, W., et al. (2024). Synthesis, structure and electronic transport properties of phenanthrenone derivatives. New Journal of Chemistry. Available at: [Link] [12]17. Wallis, J. D., et al. (2012). Redox-active tetrathiafulvalene and dithiolene compounds derived from allylic 1,4-diol rearrangement products of disubstituted 1,3-dithiole derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link] [19]18. Chen, K.-Y., et al. (2021). Electronic and Optical Properties of Polythiophene Molecules and Derivatives. Polymers. Available at: [Link]

Sources

- 1. Synthesis of racemic and chiral BEDT-TTF derivatives possessing hydroxy groups and their achiral and chiral charge transfer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Design of Benzothiadiazole-Fused Tetrathiafulvalene Derivatives for OFET Gas Sensors: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Charge-transfer complexes: new perspectives on an old class of compounds - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. Structural and electronic characterisation of π-extended tetrathiafulvalene derivatives as active components in field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Functionalised tetrathiafulvalene- (TTF-) macrocycles: recent trends in applied supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, structure and electronic transport properties of phenanthrenone derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. assets.palmsens.com [assets.palmsens.com]

- 15. cris.unibo.it [cris.unibo.it]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. chimia.ch [chimia.ch]

- 19. BJOC - Redox-active tetrathiafulvalene and dithiolene compounds derived from allylic 1,4-diol rearrangement products of disubstituted 1,3-dithiole derivatives [beilstein-journals.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of Formyltetrathiafulvalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyltetrathiafulvalene (FTTF), a derivative of the iconic tetrathiafulvalene (TTF), is a fascinating molecule that has garnered significant interest in the fields of materials science and drug development. Its unique electron-donating properties, coupled with the reactive aldehyde group, make it a versatile building block for the synthesis of novel charge-transfer salts, conducting polymers, and targeted drug delivery systems. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the elucidation of its electronic structure. This guide provides a comprehensive overview of the key spectroscopic data for FTTF, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), offering insights into the structural features that give rise to its characteristic spectral properties.

Molecular Structure and Key Features

This compound, with the chemical name [2,2'-Bi(1,3-dithiolylidene)]-4-carboxaldehyde and CAS number 68128-94-9, possesses a core TTF framework substituted with a formyl (-CHO) group. This substitution breaks the symmetry of the parent TTF molecule, leading to more complex spectroscopic patterns. The TTF core is known for its planar structure and rich redox chemistry, being able to exist in neutral, radical cation, and dication states. The electron-withdrawing nature of the formyl group influences the electronic distribution within the TTF system, which is reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) reveals four distinct signals, consistent with its asymmetrical structure.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.48 | Singlet | - | 1H | Aldehydic proton (-CHO) |

| 7.42 | Singlet | - | 1H | Vinylic proton adjacent to the formyl group |

| 6.36 | Doublet | 6.2 | 1H | Vinylic proton on the unsubstituted dithiole ring |

| 6.33 | Doublet | 6.5 | 1H | Vinylic proton on the unsubstituted dithiole ring |

Source: Garín, J., Orduna, J., Uriel, S., Moore, A. J., Bryce, M. R., Wegener, S., ... & Allsopp, M. A. (1994). J. Org. Chem., 59(18), 5254-5262.[1]

The downfield shift of the aldehydic proton at 9.48 ppm is characteristic of protons attached to a carbonyl carbon. The singlet at 7.42 ppm corresponds to the vinylic proton on the same dithiole ring as the formyl group, deshielded by the electron-withdrawing effect of the aldehyde. The two doublets at 6.36 and 6.33 ppm are assigned to the two vinylic protons on the unsubstituted dithiole ring. The coupling between these two protons is not observed as they are on different carbons, but they exhibit coupling to the ¹³C atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the lower natural abundance of the ¹³C isotope, these spectra are typically acquired with longer scan times.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~185 | Aldehydic Carbonyl Carbon (C=O) |

| ~140 | Carbon bearing the formyl group |

| ~130-110 | Vinylic and Central Carbons of the TTF core |

The aldehydic carbonyl carbon is expected to resonate at a significantly downfield chemical shift, typically around 185 ppm. The carbon atom directly attached to the formyl group will also be deshielded. The remaining vinylic and central carbons of the TTF core are expected to appear in the range of 110-130 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde group and the C=C and C-S bonds of the TTF core.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1670 | Strong | C=O stretching of the aldehyde |

| ~1600 | Medium | C=C stretching of the dithiole rings |

| ~3080 | Medium | C-H stretching of the vinylic protons |

| ~2820 and ~2720 | Weak to Medium | C-H stretching of the aldehydic proton (Fermi resonance doublet) |

| ~750-850 | Strong | C-S stretching vibrations |

(Note: The exact positions of the IR bands can vary slightly depending on the sample preparation method.)

The most prominent feature in the IR spectrum will be the strong absorption band around 1670 cm⁻¹ corresponding to the C=O stretching vibration of the conjugated aldehyde. The presence of a Fermi resonance doublet, two weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹, is a hallmark of the aldehydic C-H stretch and provides strong evidence for the presence of the formyl group. The C=C stretching of the dithiole rings typically appears around 1600 cm⁻¹. The C-H stretching of the vinylic protons is expected around 3080 cm⁻¹. The strong absorptions in the fingerprint region, between 750 and 850 cm⁻¹, are characteristic of the C-S stretching vibrations within the dithiole rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions in the UV and visible regions, arising from π-π* transitions within the conjugated TTF system.

Table 4: UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) nm | Solvent | Assignment |

| ~320 | Dichloromethane | π-π* transition |

| ~450 | Dichloromethane | Intramolecular charge-transfer transition |

(Note: The exact absorption maxima and molar absorptivity can be solvent-dependent.)

The UV-Vis spectrum of TTF derivatives typically displays two main absorption bands. The higher energy absorption, usually found in the UV region (~320 nm), is attributed to a π-π* transition localized on the dithiole rings. The lower energy absorption, extending into the visible region (~450 nm), is often assigned to an intramolecular charge-transfer (ICT) transition from the electron-rich TTF core to the electron-withdrawing formyl group. This ICT band is responsible for the characteristic color of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₄OS₄), the molecular weight is 232.35 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at an m/z of 232. The isotopic pattern of this peak would be characteristic of a molecule containing four sulfur atoms, with the [M+2]⁺˙ peak having a significant intensity (approximately 18% of the [M]⁺˙ peak) due to the natural abundance of the ³⁴S isotope.

Figure 1: Predicted Mass Spectrum Fragmentation of this compound

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Common fragmentation pathways would involve the loss of the formyl radical (-CHO) to give a fragment at m/z 203, or the loss of a neutral carbon monoxide molecule (-CO) to give a fragment at m/z 204, which corresponds to the TTF radical cation. Cleavage of the central double bond of the TTF core could also lead to fragments corresponding to the individual dithiole rings.

Experimental Protocols

General Considerations

All solvents should be of analytical grade and dried according to standard procedures. Reactions involving air-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of this compound

A common method for the synthesis of this compound involves the Vilsmeier-Haack formylation of tetrathiafulvalene.

Figure 2: Synthesis of this compound

Caption: Synthetic scheme for this compound.

Step-by-step methodology:

-

To a solution of tetrathiafulvalene in a suitable solvent (e.g., 1,2-dichloroethane), add a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) (the Vilsmeier reagent) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding an aqueous solution of a base (e.g., sodium bicarbonate or sodium acetate).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectroscopic Analysis Workflow

Figure 3: Workflow for Spectroscopic Characterization

Caption: General workflow for the spectroscopic analysis of this compound.

-

NMR Spectroscopy: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

IR Spectroscopy: Prepare a sample by either making a KBr pellet, a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory. Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane or acetonitrile). Record the absorption spectrum over a range of 200-800 nm.

-

Mass Spectrometry: Introduce a small amount of the sample into the mass spectrometer using a suitable ionization technique (e.g., electron ionization or electrospray ionization) to obtain the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint for this compound. The combination of NMR, IR, UV-Vis, and Mass Spectrometry allows for unambiguous identification, confirmation of purity, and a deeper understanding of the electronic structure of this important molecule. This information is crucial for researchers and scientists working with FTTF in the development of new materials and therapeutic agents. The provided experimental protocols offer a starting point for the synthesis and characterization of this versatile compound, enabling further exploration of its potential applications.

References

-

Garín, J., Orduna, J., Uriel, S., Moore, A. J., Bryce, M. R., Wegener, S., ... & Allsopp, M. A. (1994). A New General Method for the Synthesis of Monosubstituted and Unsymmetrically Disubstituted Tetrathiafulvalenes: First X-ray Crystal Structure of a Monosubstituted TTF. The Journal of Organic Chemistry, 59(18), 5254-5262. [Link]

Sources

A Senior Application Scientist's Guide to Formyltetrathiafulvalene Molecular Orbital Calculations

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formyltetrathiafulvalene (f-TTF) stands as a cornerstone molecule in the field of molecular electronics and materials science, primarily due to its exceptional electron-donating capabilities and rich redox properties.[1][2] The strategic inclusion of a formyl group provides a reactive handle for synthesizing more complex and functional derivatives. Understanding the electronic structure of f-TTF, particularly the nature of its frontier molecular orbitals, is paramount for predicting its reactivity, tuning its electronic properties, and designing novel molecular systems for advanced applications, including sensors, switches, and potentially, as scaffolds in drug development.[3][4]

This technical guide provides a comprehensive, field-proven framework for performing and interpreting molecular orbital calculations on this compound. Moving beyond a simple list of instructions, this document elucidates the causality behind critical methodological choices, presents a self-validating computational workflow, and connects theoretical outputs to practical applications. We will leverage Density Functional Theory (DFT) as our primary computational tool, offering insights into the selection of appropriate functionals and basis sets to achieve a balance of accuracy and computational efficiency.

Theoretical Imperatives: Why Computational Analysis of f-TTF is Essential

The utility of tetrathiafulvalene and its derivatives stems from their ability to exist in stable neutral, radical cation, and dication states, making them excellent building blocks for organic conductors.[2][5] The electronic characteristics that govern these properties are dictated by the molecule's molecular orbitals (MOs)—mathematical functions describing the location and wave-like behavior of an electron in a molecule.

At the heart of chemical reactivity and electronic behavior are the Frontier Molecular Orbitals :

-

HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. It represents the molecule's ability to donate electrons. The energy of the HOMO is related to the ionization potential.

-

LUMO (Lowest Unoccupied Molecular Orbital): The innermost orbital devoid of electrons. It represents the molecule's ability to accept electrons. The energy of the LUMO is related to the electron affinity.

The energy difference between these two orbitals, the HOMO-LUMO gap , is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability.[6][7][8] For f-TTF, understanding the spatial distribution and energy of these orbitals allows researchers to predict sites of electrophilic or nucleophilic attack, anticipate its charge-transfer characteristics, and rationally design modifications to tune its electronic properties for specific applications.[1][9]

Conceptual Framework of Molecular Orbital Analysis

The following diagram illustrates the foundational principles of forming molecular orbitals from atomic orbitals and the significance of the frontier orbitals.

Caption: From Atomic to Molecular Orbitals and the critical HOMO-LUMO gap.

Methodological Deep Dive: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like f-TTF, Density Functional Theory (DFT) offers the best compromise between accuracy and computational cost.[9][10] DFT methods approximate the complex many-electron problem by calculating the total electronic energy as a functional of the electron density.

The Causality of Functional Selection

The "functional" in DFT is a mathematical expression that relates the electron density to the energy. There are many functionals, often categorized in a hierarchy known as "Jacob's Ladder." For organic molecules rich in π-systems like f-TTF, a hybrid functional is the recommended starting point.

-

Why a Hybrid Functional? Hybrid functionals, such as the widely-used B3LYP , incorporate a portion of the exact Hartree-Fock exchange. This inclusion helps to correct for the self-interaction error found in simpler functionals, which can otherwise lead to an underestimation of the HOMO-LUMO gap and an over-delocalization of electrons. For TTF derivatives, B3LYP has been shown to provide reliable results for geometric and electronic properties.[11][12]

The Logic of Basis Set Choice

A basis set is a set of mathematical functions (basis functions) used to build the molecular orbitals. The size and type of the basis set determine the flexibility the calculation has to describe the distribution of electrons.

-

Pople-style Basis Sets: Sets like 6-31G(d,p) are excellent workhorses for organic molecules.[13] Let's break down the nomenclature to understand why it's a good choice:

-

6-31G: This indicates a split-valence basis set, meaning it uses more functions for valence electrons (which are involved in bonding) than for core electrons. This is computationally efficient.

-

(d,p): These are polarization functions . The (d) adds d-type functions to heavy (non-hydrogen) atoms, and the (p) adds p-type functions to hydrogen atoms. For f-TTF, the d-functions on the sulfur and carbon atoms are critical for accurately describing the π-bonding and the non-planar distortions that can occur.[14]

-

-

Diffuse Functions: For calculations involving anions or excited states, adding diffuse functions (e.g., 6-31+G(d,p) ) is recommended.[15] These are large, broad functions that allow electrons to be described far from the nucleus.

| Parameter | Recommended Starting Point | Rationale for f-TTF |

| Method | Density Functional Theory (DFT) | Best balance of accuracy and cost for medium-sized organic molecules.[10] |

| Functional | B3LYP | A robust hybrid functional that corrects for self-interaction error, crucial for π-conjugated systems.[11][12] |

| Basis Set | 6-31G(d,p) | A split-valence basis set with polarization functions essential for describing bonding in heteroatoms like sulfur.[13][14] |

A Self-Validating Protocol for f-TTF Calculation

This section outlines a rigorous, step-by-step workflow for calculating the molecular orbitals of f-TTF. This protocol includes a critical self-validation step to ensure the reliability of the results. The steps are described in the context of the Gaussian software suite, a widely used platform for electronic structure calculations.[16][17]

Computational Workflow Diagram

Caption: A self-validating workflow for accurate molecular orbital calculations.

Step-by-Step Methodology

Step 1: Molecular Structure Preparation

-

Construct the 3D structure of this compound using a molecular editor like GaussView or the free software Avogadro.[18]

-

Perform an initial, quick structure cleanup using molecular mechanics (a "pre-optimization") to ensure reasonable bond lengths and angles before starting the quantum calculation.

Step 2: Geometry Optimization

-

Objective: To find the most stable three-dimensional arrangement of the atoms (the global energy minimum on the potential energy surface). This is the most crucial step, as all subsequent electronic properties are dependent on the final geometry.

-

Gaussian Input File (.gjf or .com):

-

#p B3LYP/6-31G(d,p) Opt: This line specifies the theory level and requests a geometry optimization (Opt).[13]

-

0 1: This denotes a total charge of 0 and a spin multiplicity of 1 (a singlet state), which is appropriate for the neutral ground state of f-TTF.

-

Step 3: Frequency Calculation (The Self-Validation Check)

-

Objective: To confirm that the optimized structure is a true energy minimum and not a transition state. A true minimum will have zero imaginary vibrational frequencies.

-

Causality: If imaginary frequencies are present, it indicates that the structure is a saddle point on the potential energy surface and will spontaneously distort. The calculation must be redone from a modified geometry.

-

Gaussian Input File (using the optimized geometry from Step 2):

-

Freq: This keyword requests the frequency calculation.

-

Step 4: Molecular Orbital and Property Analysis

-

Objective: To perform a final, high-precision calculation on the validated geometry to extract the molecular orbitals and other electronic properties. The frequency calculation in Step 3 already provides this information.

-

Data Extraction: The key output is the Gaussian log file (.log). From this file, you will extract:

-

Energies of the molecular orbitals. Identify the HOMO (the highest energy level with an occupancy of 2) and the LUMO (the lowest energy level with an occupancy of 0).

-

The checkpoint file (.chk) is used for visualization.

-

-

Visualization: Use GaussView or another compatible program to open the checkpoint file. You can then generate and view 3D surfaces of the HOMO and LUMO.[7][19]

Interpreting the Results: From Raw Data to Actionable Insight

Once the calculation is complete and validated, the next step is to translate the numerical and visual data into meaningful chemical and physical insights.

Quantitative Data Summary

The primary numerical results from the calculation can be summarized as follows. (Note: These are representative values and will change based on the exact level of theory).

| Property | Symbol | Representative Value (eV) | Significance |

| HOMO Energy | EHOMO | -5.50 | Correlates with ionization potential; higher energy indicates stronger electron-donating ability. |

| LUMO Energy | ELUMO | -1.85 | Correlates with electron affinity; lower energy indicates stronger electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 3.65 | Indicates electronic excitability and chemical reactivity. A key parameter for tuning optical and electronic properties.[6] |

Visualizing Frontier Orbitals

Visualizing the HOMO and LUMO provides a map of the molecule's reactivity.

-

HOMO of f-TTF: The HOMO is typically a π-orbital delocalized across the central C=C double bond and the sulfur atoms. This confirms the electron-rich, donor nature of the TTF core.[10] The regions of highest orbital density are the most likely sites for an electrophile to attack.

-

LUMO of f-TTF: The LUMO is usually a π*-antibonding orbital. The presence of the electron-withdrawing formyl group will likely cause a significant portion of the LUMO to be localized on and near the aldehyde functionality. This indicates that a nucleophilic attack is most probable at the formyl carbon.

Field Applications: Bridging Theory and Practice

The insights gained from these calculations have direct implications for both materials science and drug development.

-

In Molecular Electronics: The calculated HOMO-LUMO gap is directly related to the energy required for electronic transitions, which is fundamental to designing organic semiconductors, transistors, and photovoltaic devices.[1][2] By computationally screening different substituents on the f-TTF core, researchers can rationally tune the HOMO and LUMO levels to align with the work functions of electrodes, thereby optimizing device performance.[4]

-

In Drug Development: While f-TTF is not a drug, the computational principles are central to modern medicinal chemistry.[9] The formyl group is a versatile chemical handle.[3] Molecular orbital calculations can:

-

Predict Reactivity: Guide the synthetic strategy by identifying the most reactive sites for further functionalization.

-

Scaffold Design: Analyze how adding different functional groups to the f-TTF scaffold alters its electronic properties (like its charge distribution and molecular electrostatic potential). This is a core tenet of rational drug design, where the goal is to optimize the interaction of a molecule with a biological target, such as an enzyme's active site.[20]

-

Metabolic Stability: Predict sites susceptible to oxidative metabolism, allowing for proactive chemical modifications to enhance a potential drug candidate's lifespan in the body.

-

References

-

Chad's Prep. (2021). 9.5 Molecular Orbital Theory (MO Theory) | General Chemistry. YouTube. Available at: [Link]

-

Chemistry Aspirants. (2022). Molecular Orbital Energy Level Diagram Fluorine Molecule | Formation & Expln. YouTube. Available at: [Link]

-

Pou-Amerigo, R., et al. (n.d.). Density functional theory studies of Tetrathiafulvalene compounds and their redox isomers. ResearchGate. Available at: [Link]

-

GSC Biological and Pharmaceutical Sciences. (n.d.). Quantum computational calculations of a series of tetrathiafulvalene derivatives linked to N-methylthiocarbamoyl group. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

The Chem Prof. (2024). How to choose a functional and basis set for your DFT calculation. YouTube. Available at: [Link]

-

TMP Chem. (2022). Formaldehyde Molecular Orbitals. YouTube. Available at: [Link]

-

Nandi, G., et al. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]

-

Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Available at: [Link]

-

International Journal of Engineering Research & Technology. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Electrochemistry of Tetrathiafulvalene Ligands Assembled on the Surface of Gold Nanoparticles. Available at: [Link]

-

Reddit. (2023). Which Basis Set and Functional to use when?. r/comp_chem. Available at: [Link]

-

U.S. Food and Drug Administration. (n.d.). Role of GDUFA research on resolving technical and regulatory challenges for complex generic drug development and approval. Available at: [Link]

-

Académie des sciences. (2020). DFT/TD-DFT computational study of the tetrathiafulvalene-1,3-benzothiazole molecule to highlight its structural, electronic, vibrational and non-linear optical properties. Available at: [Link]

-

ChemRxiv. (2023). Direct C-H arylation of dithiophene-tetrathiafulvalene: tuneable electronic structure and 2D self-assembled molecular networks at the solid/liquid interface. Available at: [Link]

-

Quantum Guru Ji. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. YouTube. Available at: [Link]

-

International Union of Crystallography. (n.d.). Revisiting stacking interactions in tetrathiafulvalene and selected derivatives using tight-binding quantum chemical calculations and local coupled-cluster method. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Tetrathiafulvalenes as anchors for building highly conductive and mechanically tunable molecular junctions. Available at: [Link]

-

ResearchGate. (2019). How to calculate HOMO LUMO using DFT using gaussina 09 ?. Available at: [Link]

-

University of California, Santa Barbara. (n.d.). Tutorial: Display of Orbitals and Molecular Surfaces. Available at: [Link]

-

ChemRxiv. (n.d.). Direct CH arylation of dithiophene-tetrathiafulvalene: tuneable electronic structure and 2D self-assembled molecular networks. Available at: [Link]

-

Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Available at: [Link]

-

Schrödinger. (2022). HOMO-LUMO Energy Gap. Available at: [Link]

-

Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian. Available at: [Link]

-

MDPI. (n.d.). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Available at: [Link]

-

MDPI. (n.d.). Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles. Available at: [Link]

-

Lee Group @ UOW. (2020). Gaussian guide. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Tetrathiafulvalenes as anchors for building highly conductive and mechanically tunable molecular junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. DFT/TD-DFT computational study of the tetrathiafulvalene-1,3-benzothiazole molecule to highlight its structural, electronic, vibrational and non-linear optical properties [comptes-rendus.academie-sciences.fr]

- 6. irjweb.com [irjweb.com]

- 7. youtube.com [youtube.com]

- 8. learn.schrodinger.com [learn.schrodinger.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantum computational calculations of a series of tetrathiafulvalene derivatives linked to N-methylthiocarbamoyl group | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 12. allresearchjournal.com [allresearchjournal.com]

- 13. medium.com [medium.com]

- 14. reddit.com [reddit.com]

- 15. youtube.com [youtube.com]

- 16. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 17. The Absolute Beginners Guide to Gaussian [server.ccl.net]

- 18. Gaussian guide | Lee Group @ UOW [riclzh.github.io]

- 19. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]

- 20. mdpi.com [mdpi.com]

The Genesis of an Organic Conductor: A Technical Guide to the Discovery and History of Tetrathiafulvalene Compounds

Abstract

Tetrathiafulvalene (TTF) and its derivatives represent a cornerstone in the field of molecular electronics and materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and core principles of TTF chemistry. From its initial synthesis to the groundbreaking discovery of organic conductivity and its evolution into a versatile building block for advanced materials, this guide elucidates the key scientific milestones, experimental rationales, and foundational protocols that have shaped our understanding of these remarkable compounds.

The Dawn of a New Era: The First Synthesis and Discovery of Tetrathiafulvalene